molecular formula C16H19N3O2S B2636345 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 325996-84-7

2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B2636345
CAS No.: 325996-84-7
M. Wt: 317.41
InChI Key: HJWXUSHYBBDYHQ-UHFFFAOYSA-N
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Description

2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Thioether Formation:

    Amide Formation: The final step involves the acylation of the thioether-substituted pyrimidine with N-isopropyl-N-phenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thioether group, potentially leading to the formation of dihydropyrimidine derivatives or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives and thiols.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its pyrimidine core, it may exhibit activities such as anticancer, antiviral, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study enzyme interactions, particularly those involving pyrimidine metabolism.

    Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide: Lacks the N-isopropyl-N-phenyl substituent, potentially altering its biological activity.

    4-hydroxy-6-methylpyrimidine-2-thiol: A simpler structure that may serve as a precursor in the synthesis of more complex derivatives.

    N-isopropyl-N-phenylacetamide: Without the pyrimidine core, it may have different pharmacological properties.

Uniqueness

The unique combination of the pyrimidine core with the thioether and N-isopropyl-N-phenylacetamide groups in 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide provides a distinct set of chemical and biological properties. This structural uniqueness can lead to specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11(2)19(13-7-5-4-6-8-13)15(21)10-22-16-17-12(3)9-14(20)18-16/h4-9,11H,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWXUSHYBBDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N(C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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